Tributylstibine
Overview
Description
. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a ligand in coordination chemistry and as a reagent in organic synthesis.
Preparation Methods
Tributylstibine can be synthesized through several methods. One common synthetic route involves the reaction of antimony trichloride with butyl lithium in an inert atmosphere. The reaction proceeds as follows:
SbCl3+3BuLi→Sb(Bu)3+3LiCl
This method requires careful control of reaction conditions, including temperature and the exclusion of moisture and air, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Tributylstibine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form antimony oxides. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other ligands. For example, it can react with halogens to form halogenated derivatives.
Polymerization: This compound can be used in polymerization reactions to form organometallic polymers.
Common reagents and conditions used in these reactions include oxidizing agents, halogens, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary but can include antimony oxides, halogenated antimony compounds, and organometallic polymers.
Scientific Research Applications
Tributylstibine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: this compound has been studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored the use of this compound in the development of antimony-based drugs, particularly for the treatment of parasitic infections.
Mechanism of Action
The mechanism by which tributylstibine exerts its effects depends on the specific application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In organic synthesis, it can facilitate the formation of carbon-carbon bonds through its ability to stabilize reaction intermediates. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
Tributylstibine can be compared to other organometallic compounds such as tributylphosphine and tributylarsine. While all three compounds contain butyl groups attached to a central atom, their chemical properties and reactivity differ due to the nature of the central atom (antimony, phosphorus, or arsenic). This compound is unique in its ability to form stable complexes with transition metals and its use in specific polymerization reactions .
Similar compounds include:
- Tributylphosphine (P(C4H9)3)
- Tributylarsine (As(C4H9)3)
- Triphenylstibine (Sb(C6H5)3)
Each of these compounds has distinct properties and applications, making them valuable in different areas of research and industry.
Properties
IUPAC Name |
tributylstibane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Sb/c3*1-3-4-2;/h3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWDOYMROEHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sb](CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175884 | |
Record name | Tributylstibine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-73-9 | |
Record name | Tributylstibine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2155-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylstibine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylstibine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylstibine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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